![molecular formula C23H17N B14443993 N-[(Pyren-1-YL)methyl]aniline CAS No. 73639-91-5](/img/structure/B14443993.png)
N-[(Pyren-1-YL)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety attached to an aniline group via a methylene bridge. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, and for its ability to participate in non-covalent interactions . This compound is of interest due to its unique structural and functional properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where pyrene-1-carbaldehyde is reacted with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(Pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) over palladium (Pd) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
N-[(Pyren-1-YL)methyl]aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(Pyren-1-YL)methyl]aniline involves its ability to interact with various molecular targets through non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to modulate the activity of specific proteins or enzymes, influencing biological pathways and processes . The pyrene moiety’s electronic and photophysical properties also play a crucial role in its mechanism of action, allowing it to act as a fluorescent probe or sensor .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar in structure but with dimethyl groups attached to the aniline moiety.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Features diphenyl groups instead of a single aniline group.
Uniqueness
N-[(Pyren-1-YL)methyl]aniline is unique due to its specific combination of a pyrene moiety and an aniline group connected via a methylene bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications requiring high fluorescence quantum yield and selective molecular interactions .
Properties
CAS No. |
73639-91-5 |
|---|---|
Molecular Formula |
C23H17N |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C23H17N/c1-2-7-20(8-3-1)24-15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)23(18)22(16)17/h1-14,24H,15H2 |
InChI Key |
SDLBOKLUARSDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
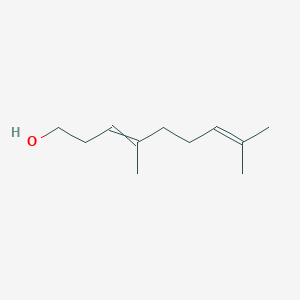
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
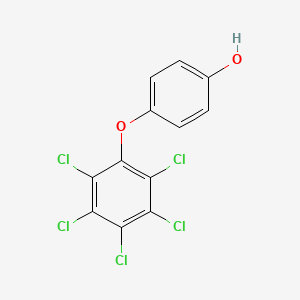
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
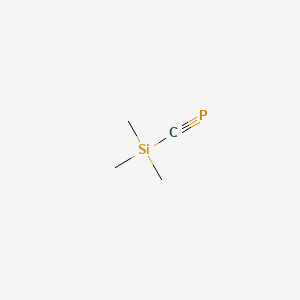
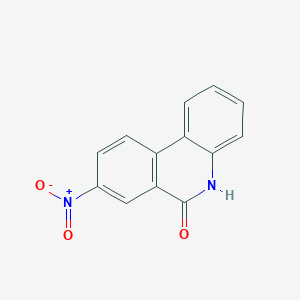

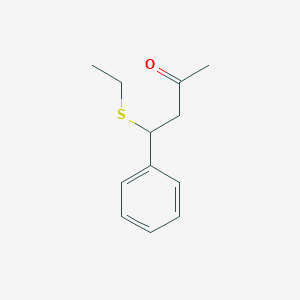
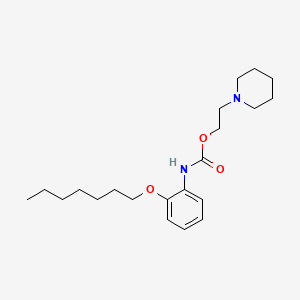

![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

